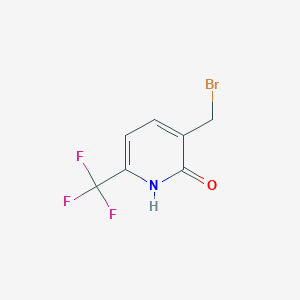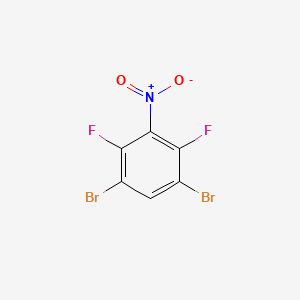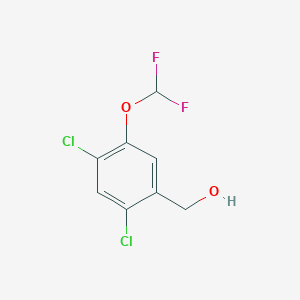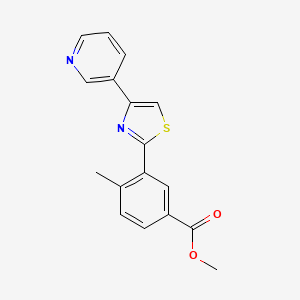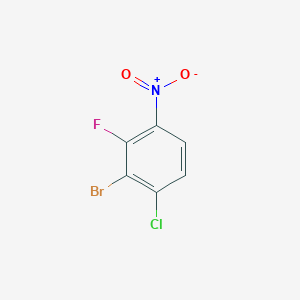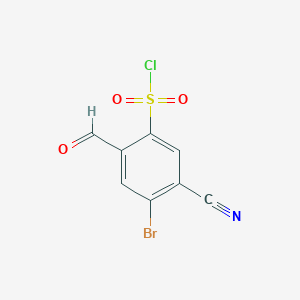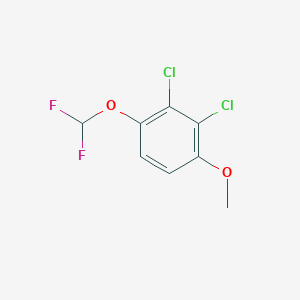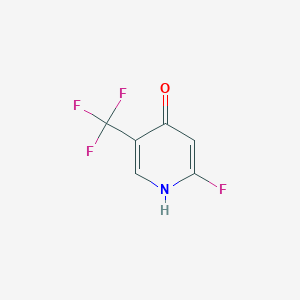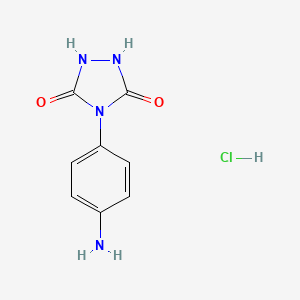
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Übersicht
Beschreibung
4-Aminophenol, a compound structurally similar to the one you’re asking about, is typically used as a developer for black-and-white film . It’s a white powder that is moderately soluble in alcohols and can be recrystallized from hot water .
Synthesis Analysis
A method for manufacturing a compound of formula (I), which could be related to the compound you’re asking about, involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent .
Molecular Structure Analysis
The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to the one you’re asking about, was studied with Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .
Chemical Reactions Analysis
4-Aminophenol, a compound structurally similar to the one you’re asking about, is produced from phenol by nitration followed by reduction with iron . Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol .
Physical And Chemical Properties Analysis
4-Aminophenol, a compound structurally similar to the one you’re asking about, appears as colorless to reddish-yellow crystals . It has a melting point of 187 - 191 °C and a boiling point of 284 °C .
Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Sensing Applications
- Summary of Application : Boronic acids, which include compounds like “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride”, are increasingly utilized in diverse areas of research. This includes their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
- Methods of Application : Detection can be at the interface of the sensing material or within the bulk sample. Voltammetric techniques, e.g. cyclic and differential pulse voltammetry (CV and DPV) with their versatility are the method of choice. DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used for the detection of D-fructose, D-glucose and D-mannose .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Scientific Field: Quantum Efficiency Studies
- Summary of Application : The role of solvent in the absolute fluorescence quantum yield of 4-[(4-Aminophenyl)-(4-imino-1-cyclohexa-2, 5- dienylidene) methyl] aniline hydrochloride is studied using thermal lens technique .
- Methods of Application : In the present work dual beam thermal lens technique is used for studying the solvent dependency on the quantum efficiency of a novel dye used for biomedical applications .
- Results or Outcomes : It is observed that the variation in solvents and its concentration results considerable variations in the fluorescence quantum yield. These variations are due to the non-radiative relaxation of the absorbed energy and because of the different solvent properties .
- Scientific Field: Antimicrobial and Anticancer Drug Development
- Summary of Application : Efforts have been made to study the pharmacological activities of newly synthesized derivatives of similar compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide . These studies aim to combat the antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
- Methods of Application : The molecular structures of the synthesized derivatives are confirmed by their spectroscopic data and elemental analyses . The synthesized compounds are then tested for their antimicrobial and anticancer activities .
- Results or Outcomes : The results of these studies could potentially lead to the development of new antimicrobial and anticancer drugs .
-
Scientific Field: Biochemical Tools
- Summary of Application : Boronic acids, including compounds like “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride”, have been used as biochemical tools for various purposes, including the interference in signalling pathways, enzyme inhibition, and cell delivery systems .
- Methods of Application : The key interaction of boronic acids with diols allows for their use in various areas, including biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
- Results or Outcomes : The diverse range of uses and applications for boronic acids from therapeutics to separation technologies has been demonstrated .
-
Scientific Field: Electrophoresis of Glycated Molecules
- Summary of Application : Boronic acids, including “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride”, have been used for electrophoresis of glycated molecules .
- Methods of Application : Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The use of boronic acids in these applications has been demonstrated .
-
Scientific Field: Controlled Release of Insulin
- Summary of Application : Boronic acids, including “4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride”, have been used in polymers for the controlled release of insulin .
- Methods of Application : Boronic acids are used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .
- Results or Outcomes : The use of boronic acids in these applications has been demonstrated .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJZBUDWKLIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




